N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
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Description
N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O5 and its molecular weight is 423.429. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Activities
Research involving similar compounds to N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has demonstrated potential in antiviral and antimicrobial applications. A study by Reddy et al. (2013) synthesized derivatives of piperazine showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity.
Potential Antipsychotic Agents
Compounds structurally related to this compound have been evaluated for their potential as antipsychotic agents. A study by Norman et al. (1996) investigated heterocyclic carboxamides in vitro for their binding to dopamine and serotonin receptors, indicating their potential utility in antipsychotic medication.
Molecular Docking and Antimicrobial Evaluation
In the field of molecular docking studies, compounds similar to this compound have been synthesized and evaluated for antimicrobial activity. Patil et al. (2021) Patil et al. (2021) demonstrated that certain piperazine derivatives exhibit significant growth inhibition against specific bacterial strains.
Antimicrobial Activities of Triazole Derivatives
Research on triazole derivatives, structurally akin to this compound, has shown antimicrobial properties. Bektaş et al. (2007) Bektaş et al. (2007) synthesized novel triazole derivatives with good to moderate activities against various microorganisms.
Molecular Interaction Studies
Studies have also explored the molecular interactions of compounds similar to this compound. Shim et al. (2002) Shim et al. (2002) investigated the antagonist of the CB1 cannabinoid receptor, providing insights into the receptor binding and molecular field analysis.
Properties
IUPAC Name |
N-[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-13-11-17(24-31-13)19(28)23-21-22-18(12-30-21)20(29)26-9-7-25(8-10-26)16-5-3-15(4-6-16)14(2)27/h3-6,11-12H,7-10H2,1-2H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHSSQUVTYXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.